1-(4-Methyl-2-pyridinyl)-1-propanamine
Overview
Description
1-(4-Methyl-2-pyridinyl)-1-propanamine is a chemical compound that belongs to the class of pyridines Pyridines are aromatic heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-(4-Methyl-2-pyridinyl)-1-propanamine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with a suitable amine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
In industrial settings, the production of this compound may involve more scalable methods, such as catalytic hydrogenation of the corresponding nitrile or imine intermediates. These processes often utilize metal catalysts like palladium or platinum to achieve high yields and selectivity .
Chemical Reactions Analysis
1-(4-Methyl-2-pyridinyl)-1-propanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
1-(4-Methyl-2-pyridinyl)-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-pyridinyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
1-(4-Methyl-2-pyridinyl)-1-propanamine can be compared with other similar compounds, such as:
4-Methyl-2-pyridinylamine: This compound shares a similar pyridine ring structure but lacks the propanamine side chain, resulting in different chemical and biological properties.
2-(4-Methyl-2-pyridinyl)ethanamine: This compound has an ethylamine side chain instead of a propanamine side chain, which may affect its reactivity and applications.
4-Methyl-2-pyridinylmethanamine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-methylpyridin-2-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-8(10)9-6-7(2)4-5-11-9/h4-6,8H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYFDTDPEAFYDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=CC(=C1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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